6-(Tributylstannyl)imidazo[1,2-a]pyridine

Regioselective Cross-Coupling Organotin Chemistry Negishi Coupling

6-(Tributylstannyl)imidazo[1,2-a]pyridine is an organotin-substituted imidazo[1,2-a]pyridine building block. This compound serves as a versatile intermediate for the regioselective functionalization of the imidazo[1,2-a]pyridine core at the 6-position, particularly via palladium-catalyzed Stille cross-coupling reactions.

Molecular Formula C19H32N2Sn
Molecular Weight 407.189
CAS No. 265664-57-1
Cat. No. B2854683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tributylstannyl)imidazo[1,2-a]pyridine
CAS265664-57-1
Molecular FormulaC19H32N2Sn
Molecular Weight407.189
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN2C=CN=C2C=C1
InChIInChI=1S/C7H5N2.3C4H9.Sn/c1-2-5-9-6-4-8-7(9)3-1;3*1-3-4-2;/h1,3-6H;3*1,3-4H2,2H3;
InChIKeyZBCDMTSPJQRWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Tributylstannyl)imidazo[1,2-a]pyridine (CAS 265664-57-1) Procurement Guide and Comparator Analysis


6-(Tributylstannyl)imidazo[1,2-a]pyridine is an organotin-substituted imidazo[1,2-a]pyridine building block . This compound serves as a versatile intermediate for the regioselective functionalization of the imidazo[1,2-a]pyridine core at the 6-position, particularly via palladium-catalyzed Stille cross-coupling reactions [1]. Its value in medicinal chemistry and chemical biology stems from its ability to introduce diverse aryl, heteroaryl, alkenyl, and alkynyl groups with high efficiency, enabling the construction of complex molecular architectures [2]. As a precursor for radiolabeling applications, it has been employed in the synthesis of beta-amyloid plaque imaging agents, highlighting its utility in targeted probe development [3].

Why 6-(Tributylstannyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Analogs


Substituting 6-(tributylstannyl)imidazo[1,2-a]pyridine with other 6-halo or 6-organometallic imidazo[1,2-a]pyridine derivatives is not straightforward due to critical differences in regioselectivity and cross-coupling compatibility [1]. While Suzuki-Miyaura couplings are possible with 6-bromo derivatives, their scope is often limited by boronic acid availability [2]. Negishi coupling using 6-organozinc intermediates derived from 6-halo compounds can lead to undesired regiochemical outcomes, specifically migration to the 5-position [3]. In contrast, the 6-tributylstannyl group enables highly regioselective and efficient Stille couplings at the desired 6-position with a broad range of halogenated heterocycles, providing a distinct advantage in synthetic planning [4]. For radiolabeling applications, the stannane moiety is essential for the rapid and clean iododestannylation reaction required for high radiochemical purity [5].

Quantitative Differentiation Evidence for 6-(Tributylstannyl)imidazo[1,2-a]pyridine vs. Comparators


Stille Coupling vs. Negishi Coupling Regioselectivity at the 6-Position of Imidazo[1,2-a]pyridine

When attempting to arylalte the 6-position of imidazo[1,2-a]pyridine, a comparative study reveals a stark difference in regiochemical control. Using a Negishi coupling strategy on a 6-organozinc derivative resulted in migration to the 5-position, yielding the 5-phenyl isomer as the major product (54% yield) [1]. In contrast, employing 6-(tributylstannyl)imidazo[1,2-a]pyridine in a Stille coupling with various halogenated heterocycles provided efficient and regioselective coupling at the desired 6-position [2].

Regioselective Cross-Coupling Organotin Chemistry Negishi Coupling Stille Coupling

Radiochemical Purity of Iododestannylation Product in Imaging Probe Synthesis

In the synthesis of the beta-amyloid imaging agent [131I]IMPY, 2-(4'-dimethylaminophenyl)-6-(tributylstannyl)imidazo[1,2-α]pyridine was used as the precursor. Iododestannylation with hydrogen peroxide and [131I]iodide afforded the radiolabeled product [131I]-2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-α]pyridine ([131I]IMPY) with a radiochemical purity greater than 95% as determined by TLC [1]. The in vivo biodistribution in normal mice demonstrated excellent brain uptake and washout, confirming the suitability of the stannane precursor for producing high-quality imaging probes [2].

Radiopharmaceutical Chemistry Iododestannylation Beta-Amyloid Imaging PET/SPECT Tracers

Benchmark Yields for Stille Coupling at the 6-Position of Imidazo[1,2-a]pyridine

A systematic study on Stille cross-coupling of iodinated imidazo[1,2-a]pyridines established that 6-substituted stannanes provide moderate to good yields when coupling with various alkenyl, alkynyl, and allenyl groups. Specifically, reactions at the 6-position proceeded with yields ranging from 66% to 78%, demonstrating reliable and predictable reactivity [1]. This provides a quantitative benchmark for assessing reaction efficiency when using 6-(tributylstannyl)imidazo[1,2-a]pyridine as a coupling partner.

Stille Cross-Coupling Imidazopyridine Functionalization Synthetic Methodology

Commercial Availability and Purity of 6-(Tributylstannyl)imidazo[1,2-a]pyridine

Commercial sourcing data confirms the availability of 6-(tributylstannyl)imidazo[1,2-a]pyridine from major suppliers with high purity. Sigma-Aldrich lists the compound with a purity of 97% (physical form: liquid, storage temperature: refrigerator) . Other vendors such as MolCore and 001Chemical offer the compound with a purity of NLT 98% [REFS-2, REFS-3]. This high purity is critical for cross-coupling applications where tin-containing impurities can poison palladium catalysts or lead to difficult purifications.

Chemical Procurement Purity Analysis Organotin Building Block

Validated Application Scenarios for 6-(Tributylstannyl)imidazo[1,2-a]pyridine Based on Quantitative Evidence


Regioselective Synthesis of 6-Arylimidazo[1,2-a]pyridine Libraries for Drug Discovery

Medicinal chemistry programs targeting the imidazo[1,2-a]pyridine scaffold can confidently use this stannane for the divergent synthesis of 6-aryl derivatives. The direct head-to-head comparison showing Negishi coupling yields an undesired 5-aryl isomer (54% yield) while Stille coupling with this reagent provides the desired 6-arylation [5], ensures that time and resources are not wasted on isolating incorrect regioisomers. The reported Stille coupling yields (66-78%) provide a reliable basis for planning parallel synthesis campaigns .

Preparation of High-Purity Radiolabeled Imidazopyridine Tracers for In Vivo Imaging

Researchers developing SPECT or PET imaging agents based on the imidazo[1,2-a]pyridine core, particularly those requiring radioiodination at the 6-position, will find this compound an essential precursor. The demonstrated ability to achieve >95% radiochemical purity via iododestannylation [5] is critical for producing tracers with optimal signal-to-noise ratios and minimizing the biological effects of radioactive impurities. The in vivo biodistribution data confirming excellent brain uptake and washout further validates its utility in CNS imaging probe development .

Methodology Development for Late-Stage Functionalization of Complex Imidazopyridine-Containing Molecules

Synthetic methodology groups exploring late-stage diversification strategies can utilize this stannane as a benchmark reagent. The systematic study of Stille cross-coupling at the 6-position establishes a robust experimental protocol (e.g., PdCl2(PhCN)2 catalyst, DMF, 40°C) with documented yield ranges [5], providing a reliable starting point for optimizing couplings with more elaborate or sensitive substrates. The high commercial purity (≥97%) reduces variability from reagent quality, facilitating reproducible methodology development.

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